Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C₁₇H₂₁NO₂S and a molecular weight of 303.42 g/mol . This compound belongs to the thiophene family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of its anti-inflammatory properties, it may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound has a nitro group instead of a propyl group, which may result in different chemical and biological properties.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This derivative has a cyano group and an ethoxycarbonylmethyl group, which can influence its reactivity and applications.
This compound stands out due to its unique propylphenyl substitution, which may impart distinct electronic and steric effects, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-4-6-12-7-9-13(10-8-12)14-11(3)21-16(18)15(14)17(19)20-5-2/h7-10H,4-6,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPHFBYPVFGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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